Cas no 96803-85-9 (Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy-)

Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy-, is a specialized organosulfur compound featuring a benzene core substituted with a thioether-linked diethoxyethyl group and a methoxy moiety. Its molecular structure combines the reactivity of a thioether with the stability of an aromatic system, making it a versatile intermediate in organic synthesis. The diethoxyethyl side chain enhances solubility in polar solvents, while the methoxy group contributes to electronic modulation of the aromatic ring. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and fine chemicals, where controlled functionalization and stability are critical. Its balanced reactivity profile allows for selective transformations in complex synthetic pathways.
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- structure
96803-85-9 structure
Product Name:Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy-
CAS No:96803-85-9
MF:C13H20O3S
MW:256.361103057861
CID:832584
PubChem ID:13642516
Update Time:2025-05-22

Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy-
    • 1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene
    • 1-[(2,2-DIETHOXYETHYL)THIO]-3-METHOXY-BENZENE
    • 1-[(2,2-Diethoxyethyl)thio]-3-methoxybenzene (ACI)
    • (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane
    • 1-[(2,2-Diethoxyethyl)sulfanyl]-3-methoxybenzene
    • 1-[[2,2-Bis(ethyloxy)ethyl]thio]-3-(methyloxy)benzene
    • 2-[(3-Methoxyphenyl)thio]-1,1-diethoxyethane
    • 3-Methoxybenzenethioacetaldehyde diethyl acetal
    • DTXSID30545712
    • AKOS012938010
    • SCHEMBL228468
    • 96803-85-9
    • DXMQCYBZTUPOFT-UHFFFAOYSA-N
    • 1-(2,2-Diethoxyethylsulphanyl)-3-methoxybenzene
    • DB-363134
    • E80831
    • Benzene,1-[(2,2-diethoxyethyl)thio]-3-methoxy-
    • 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene
    • 1-{[2,2-bis(ethyloxy)ethyl]thio}-3-(methyloxy)benzene
    • AS-82002
    • 1-(2,2-Diethoxy-ethylsulfanyl)-3-methoxy-benzene
    • CS-0001520
    • Inchi: 1S/C13H20O3S/c1-4-15-13(16-5-2)10-17-12-8-6-7-11(9-12)14-3/h6-9,13H,4-5,10H2,1-3H3
    • InChI Key: DXMQCYBZTUPOFT-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(SCC(OCC)OCC)C=CC=1

Computed Properties

  • Exact Mass: 256.11331567g/mol
  • Monoisotopic Mass: 256.11331567g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 8
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 53Ų

Experimental Properties

  • Density: 1.077
  • Boiling Point: 336.964°C at 760 mmHg
  • Flash Point: 157.591°C
  • Refractive Index: 1.52

Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- Pricemore >>

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Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  16 h, rt
Reference
Full Color Light Responsive Diarylethene Inks for Reusable Paper
Jeong, Woomin; Khazi, Mohammed Iqbal; Park, Dong-Hoon; Jung, Young-Sik; Kim, Jong-Man, Advanced Functional Materials, 2016, 26(29), 5230-5238

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  > 24 h, rt
Reference
Aryl- and heteroaryl-substituted tetrahydroisoquinolines and their preparation, pharmaceutical compositions and use thereof to block reuptake of norepinephrine, dopamine, and serotonin for the treatment of neurological and psychological disorders
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt; 2 h, rt
1.2 1 h, rt; 14 h, rt
Reference
Preparation of sulfamate benzothiophenes as antitumor agents
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, rt
Reference
Preparation of 9-azabicyclo[3.3.1]nonane derivatives for therapeutic use as dopamine and serotonin reuptake inhibitors
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
Reference
Azabicyclo[3.2.1]octane derivatives with activity as serotonin reuptake inhibitors and 5-HT1A antagonists, and their use as antidepressants.
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
Reference
Benzofuran derivatives with activity as serotonin reuptake inhibitors and 5-HT1A antagonists, and their use as antidepressants.
, World Intellectual Property Organization, , ,

Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- Raw materials

Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- Preparation Products

Additional information on Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy-

Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy

The compound Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy (CAS No: 96803-85-9) is a highly specialized organic compound with significant applications in various fields of chemistry and material science. This compound is characterized by its unique structure, which combines a benzene ring with a thioether group and a methoxy substituent. The presence of these functional groups imparts distinctive chemical properties, making it a valuable component in research and industrial settings.

Recent studies have highlighted the potential of Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy in the development of advanced materials. Researchers have explored its role in creating high-performance polymers and composites. For instance, a study published in the *Journal of Polymer Science* demonstrated that this compound can significantly enhance the thermal stability and mechanical properties of polymer matrices when used as a cross-linking agent. This finding has opened new avenues for its application in aerospace and automotive industries, where materials with superior durability are essential.

In addition to its role in materials science, Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy has shown promise in pharmaceutical research. Its thioether group exhibits antioxidant properties, which are crucial in drug development for combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions. A recent study in *Pharmaceutical Chemistry Journal* reported that derivatives of this compound demonstrated potent antioxidant activity in vitro, suggesting its potential as a lead molecule for developing new therapeutic agents.

The synthesis of Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy involves a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The synthesis typically begins with the preparation of the thioether precursor through nucleophilic substitution reactions. This is followed by careful substitution reactions to introduce the methoxy group at the desired position on the benzene ring. The entire process is optimized to minimize side reactions and maximize the formation of the target compound.

From an environmental standpoint, understanding the degradation pathways of Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy is crucial for assessing its environmental impact. Recent research has focused on biodegradation studies to determine how this compound interacts with microbial communities in soil and water systems. Findings from *Environmental Science & Technology* indicate that under specific microbial conditions, this compound can undergo rapid degradation into less harmful byproducts, reducing its persistence in the environment.

Moreover, the electronic properties of Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy make it an interesting candidate for applications in optoelectronics. Its conjugated system allows for efficient electron transport, which is advantageous in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. A study published in *Advanced Materials* explored its use as an interlayer material in OLEDs, where it improved device efficiency by enhancing charge injection and transport properties.

In conclusion, Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy (CAS No: 96803-85-9) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure provides a foundation for innovative solutions in materials science, pharmaceuticals, and electronics. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing technological and medical frontiers.

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